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Abstract

Methyl 2-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that
serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its
quinoline core is a recognized "privileged scaffold,” frequently incorporated into molecules with
significant biological activity.[1][2][3][4] The strategic placement of a reactive chlorine atom at
the 2-position and a versatile methyl ester at the 6-position makes this molecule an ideal
starting point for the development of compound libraries targeting a range of therapeutic areas,
from oncology to infectious diseases.[5][6] This guide provides a comprehensive overview of
the known and predicted physicochemical properties of methyl 2-chloroquinoline-6-
carboxylate, its characteristic reactivity, and validated experimental protocols for its
modification and analysis.

Molecular Structure and Identification

A thorough understanding of a molecule begins with its fundamental structure and identifiers.
Methyl 2-chloroquinoline-6-carboxylate is comprised of a bicyclic quinoline ring system,
substituted with a chlorine atom at the C2 position and a methoxycarbonyl group at the C6
position.

dot graph "molecular_structure” { graph [layout=neato, overlap=false, splines=true,
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} ddot Figure 1: 2D Structure of Methyl 2-chloroquinoline-6-carboxylate.

Table 1. Compound Identification

Identifier Value

methyl 2-chloroquinoline-6-carboxylate[7]
IUPAC Name

(8]
CAS Number 849807-09-6[7][8][9][10]

Molecular Formula

C11HsCINO2[7][8][9]

Molecular Weight

221.64 g/mol [8]

SMILES

COC(=0)C1=CC=C2N=C(Cl)C=CC2=C1[8][11]

| InChl Key | UOUBEKSUNCCLDY-UHFFFAOYSA-N[7] |

Physical and Spectroscopic Properties

The physical properties of a compound are critical for its handling, formulation, and purification.

While extensive experimental data for this specific molecule is not widely published, a

combination of vendor-supplied data and computational predictions provides a reliable profile.

Table 2: Physical and Chemical Properties

Property Value Source
. . Sigma-Aldrich,
Physical Form Solid[7][9] . L.
CymitQuimica
Melting Point 134-136 °C Sigma-Aldrich (ChemScene)
Boiling Point 343.7 £ 22.0 °C (Predicted) Sigma-Aldrich (ChemScene)
Purity >97%][8][9] Commercial Suppliers

Storage Conditions

Inert atmosphere, room

temperature[7]

Sigma-Aldrich (Ambeed)
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| XlogP (Predicted) | 3.0[11] | PubChemLite |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on
the known effects of the substituents and the quinoline core, the following spectral
characteristics are predicted.

e 1H Nuclear Magnetic Resonance (*H NMR):

o Aromatic Protons (5H): Expected to appear in the range of d 7.5-8.5 ppm. The protons on
the carbocyclic ring (H5, H7, H8) and the heterocyclic ring (H3, H4) will exhibit complex
splitting patterns (doublets, doublets of doublets) due to coupling. The H5 proton, being
peri to the nitrogen, is often the most deshielded.

o Methyl Protons (3H): A sharp singlet is expected around & 3.9-4.1 ppm for the ester methyl
group.

e 13C Nuclear Magnetic Resonance (33C NMR):
o Carbonyl Carbon (C=0): Expected in the  165-170 ppm region.

o Aromatic/Heteroaromatic Carbons (10C): A complex set of signals between & 120-155
ppm. The carbon bearing the chlorine (C2) will be significantly shifted.

o Methyl Carbon (-OCHs): A signal around & 52-55 ppm.

e Fourier-Transform Infrared (FT-IR) Spectroscopy:

[¢]

C=0 Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm™1.

[¢]

C=N/C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm™! region.

[e]

C-CI Stretch: A band in the 800-600 cm~1 region.

o

C-O Stretch (Ester): Bands in the 1300-1100 cm~1 region.

e Mass Spectrometry (MS):
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o Molecular lon (M*): A prominent peak at m/z 221, with a characteristic M+2 isotope peak
at m/z 223 (approximately one-third the intensity of M*) due to the presence of the 3’Cl
isotope.

o Key Fragmentation: Loss of the methoxy group (-OCHs) to give a fragment at m/z 190,
and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 162.

Chemical Reactivity and Synthetic Utility

The synthetic value of methyl 2-chloroquinoline-6-carboxylate stems from its two distinct
functional handles, which can be addressed with high selectivity.

Nucleophilic Aromatic Substitution (SnAr) at the C2
Position

The chlorine atom at the C2 position is activated towards nucleophilic substitution by the
electron-withdrawing effect of the ring nitrogen.[12][13] This makes it a prime site for
introducing molecular diversity. This reaction is one of the most powerful methods for
functionalizing the quinoline scaffold.[3][4] A wide variety of nucleophiles can displace the
chloride, including:

o Amines (R-NHz): To form 2-aminoquinoline derivatives.
¢ Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxyquinolines.
e Thiols (R-SH): To form 2-thioether derivatives.

The reactivity at the C2 position is generally higher than at the C4 position in similar systems, a
key consideration in designing multi-step syntheses.[12]

Reactions of the Methyl Ester at the C6 Position

The methyl ester group is a versatile precursor to other functionalities.

o Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (2-
chloroquinoline-6-carboxylic acid) under either acidic or basic conditions.[14][15] This
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carboxylic acid can then be used in amide bond couplings, converted to other esters, or used
to introduce other functional groups.

o Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst
can produce different esters.

e Reduction: Strong reducing agents like lithium aluminum hydride (LiAIH4) can reduce the
ester to a primary alcohol ( (2-chloroquinolin-6-yl)methanol).

dot digraph "Reactivity Pathways" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10];
node [shape=Dbox, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF",
color="#4285F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} ddot Figure 2: Key reactivity pathways for methyl 2-chloroquinoline-6-carboxylate.

Role in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone of medicinal chemistry, found in a multitude of approved
drugs with activities ranging from antibacterial and antimalarial to anticancer.[1][2][6] Methyl 2-
chloroquinoline-6-carboxylate is an exemplary building block for generating novel
therapeutic candidates. The C2 position serves as an attachment point for various
pharmacophores that can interact with the active sites of biological targets, such as protein
kinases. The C6-ester can be modified to enhance solubility, modulate pharmacokinetic
properties, or introduce additional binding interactions.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and
characterization of derivatives.

Protocol: General Procedure for Nucleophilic
Substitution at C2

Causality: This procedure utilizes a polar aprotic solvent (DMF) to facilitate the SnAr reaction
and a mild base (K2CO:s) to neutralize the HCI generated, driving the reaction to completion
without causing unwanted side reactions.
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e Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add
methyl 2-chloroquinoline-6-carboxylate (1.0 eq).

e Solvent and Base: Add anhydrous dimethylformamide (DMF, ~0.1 M) followed by anhydrous
potassium carbonate (K2COs, 2.0-3.0 eq).

» Nucleophile Addition: Add the desired nucleophile (amine, thiol, or alcohol, 1.1-1.5 eq) to the
stirring suspension.

e Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

o Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl
acetate, 3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. Purify the crude product by flash
column chromatography or recrystallization.

Protocol: Hydrolysis of the Methyl Ester to the
Carboxylic Acid

Causality: This protocol employs basic hydrolysis (saponification), which is typically a clean and
irreversible process, yielding the carboxylate salt. Subsequent acidification protonates the salt
to give the final carboxylic acid product, which often precipitates from the aqueous solution.

e Preparation: Dissolve methyl 2-chloroquinoline-6-carboxylate (1.0 eq) in a mixture of
tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

o Base Addition: Add an aqueous solution of lithium hydroxide (LIOH) or sodium hydroxide
(NaOH) (2.0-4.0 eq).

e Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until
the starting material is consumed (monitor by TLC).
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o Work-up: Concentrate the reaction mixture in vacuo to remove the organic solvents.

 Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath.
Acidify the solution to pH ~2-3 by the slow addition of 1 M HCI.

« |solation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water
and dry under high vacuum to yield the desired carboxylic acid.

dot digraph "Experimental_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4",
fontname="Arial", fontsize=10]; node [shape=record, style=rounded, fontname="Arial",
fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge
[color="#5F6368"];

} ddot Figure 3: General experimental workflow for the modification and analysis of the title
compound.

Conclusion

Methyl 2-chloroquinoline-6-carboxylate is a molecule of significant strategic importance. Its
well-defined points of reactivity allow for the controlled and predictable synthesis of a wide
range of derivatives. The insights into its physical and chemical properties provided in this
guide are intended to empower researchers to fully leverage this versatile building block in their
synthetic and drug discovery endeavors. The provided protocols offer a robust foundation for
practical application, ensuring both efficiency and reproducibility in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1466512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

